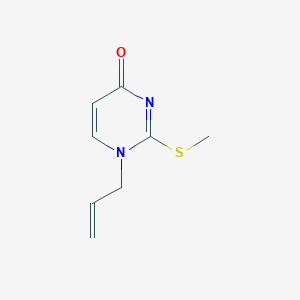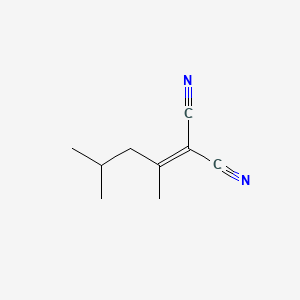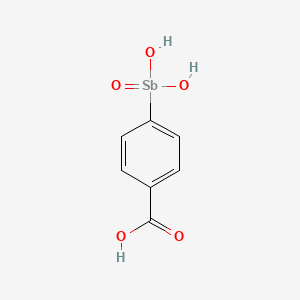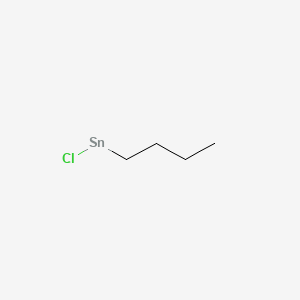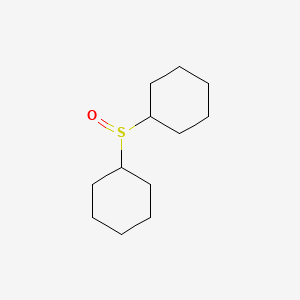
4,6-Dimethyl-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-propyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is a derivative of 1,3-dioxane, featuring two methyl groups and a propyl group attached to the dioxane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. One common method is the reaction of a ketone or aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the use of zeolites or other solid acid catalysts can provide a more environmentally friendly and sustainable approach to industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Pd, NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dioxanes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 4,6-Dimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or applicationThe presence of methyl and propyl groups can affect the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2-propyl-1,3-dioxane can be compared to other similar compounds, such as:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is a well-known compound with a similar dioxane ring structure but different substituents.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Dimedone has a similar cyclic structure but with different functional groups.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Barbituric acid has a similar ring structure but with additional carbonyl groups.
These comparisons highlight the unique properties of this compound and its versatility in various chemical applications.
Propriétés
Numéro CAS |
5406-35-9 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4,6-dimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-4-5-9-10-7(2)6-8(3)11-9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GAWNSZTYJBHWGG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OC(CC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
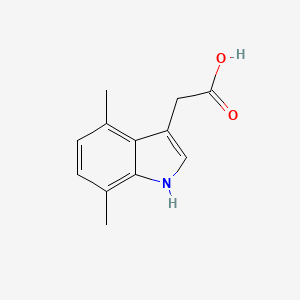
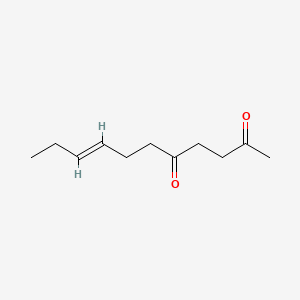
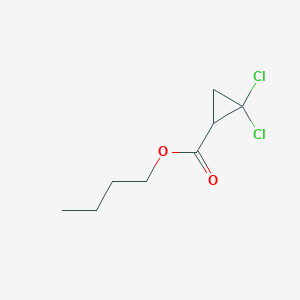

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

